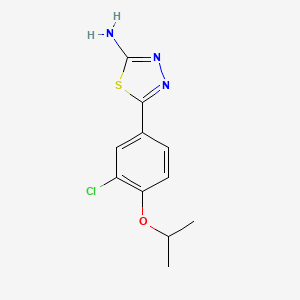

5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine

Description

Properties

IUPAC Name |

5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-6(2)16-9-4-3-7(5-8(9)12)10-14-15-11(13)17-10/h3-6H,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFCMQOSHSTGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chloro-4-Isopropoxybenzoic Acid

The phenyl substituent is typically pre-functionalized before incorporation into the thiadiazole ring. 3-Chloro-4-isopropoxybenzoic acid serves as a critical precursor and is synthesized via:

-

Alkylation of 3-chloro-4-hydroxybenzoic acid : Reacting 3-chloro-4-hydroxybenzoic acid with isopropyl bromide in the presence of potassium carbonate yields the isopropoxy derivative.

-

Purification : Recrystallization from ethanol/water mixtures ensures >95% purity, confirmed by melting point analysis (127–129°C) and NMR spectroscopy.

Synthetic Routes for Thiadiazole Core Formation

One-Pot Synthesis Using Polyphosphate Ester (PPE)

This method avoids toxic reagents like POCl₃ and SOCl₂, leveraging PPE as a cyclodehydration agent:

Acid Hydrazide-Based Cyclization

A traditional approach involves acid hydrazide intermediates:

-

Synthesis of 3-Chloro-4-Isopropoxybenzhydrazide :

-

3-Chloro-4-isopropoxybenzoyl chloride is reacted with hydrazine hydrate in ethanol.

-

-

Thiadiazole Formation :

-

The hydrazide (0.02 mol) is refluxed with ammonium thiocyanate (0.02 mol) in HCl/ethanol for 20 hours.

-

Cyclization with concentrated H₂SO₄ produces the thiadiazole core.

-

Reaction Optimization and Condition Analysis

Solvent and Catalyst Screening

Impact of PPE Quantity

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Purification Techniques

-

Distillation : Vacuum distillation (0.1 mmHg, 180–190°C) achieves >99% purity for PPE-derived products.

-

Crystallization : Ethanol/water mixtures recover 85–90% of acid hydrazide-derived product.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

| Criterion | PPE Method | Acid Hydrazide Method |

|---|---|---|

| Yield | 72–78% | 65–70% |

| Toxicity | Low (no POCl₃/SOCl₂) | Moderate (H₂SO₄ handling) |

| Scalability | High (flow reactor compatible) | Moderate (batch-dependent) |

| Cost | Higher (PPE cost) | Lower (conventional reagents) |

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate and solvents such as dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amine exhibit notable antimicrobial properties. For instance, research has demonstrated that thiadiazole derivatives can inhibit the growth of various bacteria and fungi. A study focusing on the structure-activity relationship (SAR) of thiadiazole compounds showed that modifications in the phenyl ring significantly enhance antibacterial activity against Gram-positive bacteria .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Thiadiazole Derivative A | High | Escherichia coli |

| Thiadiazole Derivative B | Low | Candida albicans |

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Pesticidal Activity

This compound has been evaluated for its pesticidal properties. Research indicates that this compound can act as an effective herbicide or insecticide by disrupting the metabolic pathways in pests .

| Application | Effectiveness | Target Pest |

|---|---|---|

| Herbicide | Effective | Weeds |

| Insecticide | Moderate | Aphids |

Plant Growth Regulation

Studies have suggested that certain thiadiazole compounds can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant in sustainable agriculture practices where chemical fertilizers are minimized .

Antibacterial Evaluation

A comprehensive study published in Molecules examined the antibacterial efficacy of several thiadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial load when treated with these compounds compared to controls .

Field Trials for Pesticidal Use

Field trials conducted to assess the efficacy of this compound as a pesticide showed promising results in controlling pest populations while maintaining crop health. These trials emphasized the compound's potential as a safer alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analysis

The 1,3,4-thiadiazole core is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. Key structural variations among derivatives include:

- Substituents on the phenyl ring : The chloro and isopropoxy groups in the target compound may influence steric and electronic properties compared to derivatives with nitro (e.g., ) or fluorine (e.g., ) substituents.

- Functional groups on the thiadiazole ring : The amine group at position 2 is critical for hydrogen bonding and interactions with biological targets .

Comparison with Similar Compounds

Structural Comparison

| Compound Name | Substituents on Phenyl Ring | Thiadiazole Functionalization | Key Structural Features |

|---|---|---|---|

| Target Compound | 3-chloro-4-isopropoxyphenyl | 2-amine | Bulky isopropoxy group; chloro substitution |

| 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 3-fluorophenyl | 2-amine | Electron-withdrawing fluorine substituent |

| 5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-thione | 4-nitrophenyl | 2-thione | Nitro group; sulfur replaces amine |

| 5-[4-Chloro-2-(2-chlorophenoxy)phenyl] derivative (4c) | 4-chloro-2-(2-chlorophenoxy)phenyl | 2-amine (N-ethyl) | Dichlorophenoxy substitution; alkyl chain |

Key Observations :

Key Observations :

Physicochemical Properties

- Solubility : The amine group at position 2 may improve aqueous solubility relative to thione derivatives (e.g., ).

Biological Activity

Overview

5-(3-Chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which is recognized for its diverse biological activities. The structural features of this compound include a chloro and isopropoxy group attached to a phenyl ring, alongside a thiadiazole ring, which contribute to its potential therapeutic properties.

- IUPAC Name : 5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine

- Molecular Formula : C₁₁H₁₂ClN₃OS

- CAS Number : 1258440-61-7

Biological Activities

The biological activities of this compound have been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

-

Mechanism of Action : The compound has been shown to induce apoptotic cell death in cancer cells. In vitro studies indicated that it possesses cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values for these activities were reported as follows:

Cell Line IC50 (µg/mL) MCF-7 0.28 HepG2 10.10

These results suggest that structural modifications can enhance the activity of thiadiazole derivatives against specific cancer types .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have highlighted its effectiveness against various bacterial and fungal strains:

-

Antibacterial Activity : The compound showed moderate to significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:

Bacterial Strain MIC (µg/mL) S. aureus 62.5 E. coli 47.5

This indicates the potential of thiadiazole derivatives in developing new antibacterial agents .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxicity of various thiadiazole derivatives, including the target compound, using the MTT assay. It was found that structural modifications significantly impacted their cytotoxicity profiles.

- In Vivo Studies : An in vivo study involving tumor-bearing mice demonstrated the compound's ability to target sarcoma cells effectively, indicating its potential for further development as an anticancer agent .

- Structure-Activity Relationship (SAR) : Research has underscored the importance of substituent positioning on the phenyl ring in enhancing biological activity. For example, shifting substituents can lead to a fourfold increase in anticancer activity .

Q & A

Basic: What are the standard synthetic methodologies for preparing 5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amine?

Answer:

The synthesis typically involves cyclization of a thiosemicarbazide intermediate with a substituted phenyl precursor. A common approach includes:

- Reacting 3-chloro-4-isopropoxyphenylcarboxylic acid derivatives with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) under reflux (90–100°C for 3–5 hours) .

- Adjusting pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from a DMSO/water mixture .

Alternative methods use iodine in potassium iodide or sulfuric acid as cyclizing agents for analogous thiadiazole derivatives .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:

Structural confirmation relies on:

- Single-crystal X-ray diffraction (XRD): Determines bond lengths, dihedral angles (e.g., 21.5° between thiadiazole and phenyl rings), and hydrogen-bonding networks .

- NMR spectroscopy: ¹H and ¹³C NMR identify substituent patterns, such as aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ ~10 ppm) .

- Mass spectrometry (EI-MS): Validates molecular weight (e.g., m/z 305 for a related thiadiazole derivative) .

Advanced: How do substituents on the phenyl ring influence biological activity, and how can contradictory data be resolved?

Answer:

The 3-chloro and 4-isopropoxy groups enhance lipophilicity and electronic effects, impacting receptor binding. For example:

| Substituent | Biological Activity Trend | Reference |

|---|---|---|

| 4-Chlorophenyl | Strong anticancer activity | |

| 3-Fluorophenyl | High binding affinity | |

| 3-Iodophenyl | Enhanced lipophilicity |

Resolving contradictions:

- Compare in vitro assays (e.g., MIC values against standardized bacterial strains) .

- Use computational modeling (e.g., docking studies) to correlate substituent electronic profiles with activity .

Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?

Answer:

Common issues include:

- Twinned crystals: Use SHELXL for refinement with high-resolution data (R factor < 0.06) .

- Disorder in the isopropoxy group: Apply restraints on thermal parameters or use low-temperature data collection .

- Hydrogen bonding: Map N–H···N interactions to confirm supramolecular packing (e.g., chain formation along the b-axis) .

Basic: What in vitro biological screening models are used for this compound?

Answer:

- Antimicrobial assays: Broth microdilution (CLSI guidelines) to determine MICs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Antiparasitic screens: Incubation with Trypanosoma cruzi cultures, measuring % inhibition at 6.2–12.5 mmol L⁻¹ .

Advanced: How can conflicting solubility or stability data be reconciled in formulation studies?

Answer:

- Solubility: Test in DMSO/water mixtures (2:1 v/v) and compare with analogs (e.g., 5-(4-ethylphenoxymethyl) derivatives show improved solubility due to ether linkages) .

- Stability: Conduct accelerated degradation studies under varied pH (2–9) and temperature (40–60°C), monitoring via HPLC .

Basic: What are the safety and handling protocols for this compound?

Answer:

- Toxicity: Use Ames test for mutagenicity screening (required for derivatives with nitro groups) .

- Handling: Employ fume hoods due to potential HCl release during synthesis; store under inert atmosphere to prevent oxidation .

Advanced: How can in vivo pharmacokinetic limitations be mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.